Neomycin is a broad-spectrum aminoglycoside antibiotic complex derived from Streptomyces fradiae with demonstrable antibacterial activity. [] The neomycin complex consists of three primary components: neomycin B, neomycin C, and neomycin A. [] Neomycin B and C are the principal active components, with neomycin A representing a minor component. [, ] Neomycin exhibits activity against both Gram-positive and Gram-negative bacteria. [] It plays a significant role in scientific research as a model ligand for studying RNA recognition and as a tool to investigate various biological processes. []
The synthesis of neomycin B derivatives with various modifications at the 5'' position has been achieved through a straightforward synthetic protocol. [] This approach utilizes peracetylated neomycin azide as a common starting material for both the neobiosamine glycosyl donor and the 6, 3′,4′-tri-O-acetyl neamine azide acceptor. [] Subsequent protecting group manipulation transforms the neamine azide into three distinct glycosyl acceptors: 5,6,4′-, 5,3′,4′- and 5,6,3′-tri-O-acetyl neamine azide. [] Glycosylation between the neobiosamine glycosyl donor and the neamine-derived acceptors yields protected pseudo-tetrasaccharides. [] Global deprotection (deacetylation and reduction of the azide groups) ultimately produces the desired site isomers of neomycin. []
Neomycin irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit. [] This binding disrupts the assembly of the initiation complex between mRNA and the bacterial ribosome, effectively inhibiting the initiation of protein synthesis. [] Additionally, neomycin induces misreading of the mRNA template and promotes translational frameshifting, ultimately leading to premature termination of protein synthesis. [] These mechanisms collectively contribute to bacterial cell death. []
Model ligand for RNA recognition: Neomycin serves as an excellent model ligand for the study of RNA recognition due to its ability to form well-defined complexes with various RNA motifs. [] This characteristic makes it a valuable tool in elucidating the principles of RNA-ligand interactions. []
Investigating parathyroid function: Neomycin has been used as a tool to probe the mechanism of action of extracellular calcium (Ca2+) on parathyroid function. [] Studies have shown that neomycin, similar to Ca2+, influences intracellular second messengers and parathyroid hormone (PTH) release. [] By examining the effects of agents like Concanavalin-A (Con-A) and tetradecanoylphorbol acetate (TPA) on neomycin-regulated parathyroid function, researchers have gained insights into the shared pathways and mechanisms involved in the regulation of parathyroid function by both polyvalent cations and polycations. []
Stabilization of DNA and RNA triple helices: Neomycin demonstrates remarkable stabilization of DNA and RNA triple helices. [] It selectively stabilizes triplex structures while having minimal impact on the stability of corresponding double-helical structures. [] This stabilizing effect has been observed in various systems, including poly(dA)⋅2poly(dT) triplex, a 22-base DNA triplex, and poly(rA)⋅2poly(rU) triple helix. []
Modulation of insulin signaling: Neomycin exhibits the ability to reverse the inhibitory effects of wortmannin, a phosphatidylinositol (PI) 3-kinase inhibitor, on insulin-stimulated glucose uptake in adipocytes. [] This reversal is attributed to neomycin's ability to inactivate wortmannin's PI 3-kinase inhibitory action, allowing for normal insulin signaling and downstream effects, such as Akt/protein kinase B activation and glucose transport. []
Investigating cellular response to growth factors: Neomycin's inhibitory effects on phosphoinositide turnover make it valuable in studying the role of this pathway in cellular responses to growth factors, such as platelet-derived growth factor (PDGF). [] Studies using cultured human fibroblasts have shown that neomycin can influence actin organization and DNA synthesis in response to PDGF, suggesting a complex interplay between phosphoinositide turnover, cytoskeletal changes, and mitogenic signaling. []
Probing conformational changes in proteins: Neomycin can be used as a carrier for site-directed fluorescent labeling of proteins, allowing for the assessment of conformational changes. [] Its binding to specific sites on proteins, such as the foot protein of the sarcoplasmic reticulum, enables the attachment of fluorescent probes for monitoring conformational changes in response to various stimuli, such as ryanodine or calcium. []
Development of new aminoglycoside antibiotics: The synthetic protocol for producing neomycin B derivatives with modifications at the 5'' position provides a platform for developing new aminoglycoside antibiotics with enhanced activity against resistant bacteria. [] By understanding the structural activity relationship (SAR) and exploring various modifications, researchers can potentially overcome resistance mechanisms and create novel therapeutic options. []
Targeting specific RNA motifs: The selective binding of neomycin to various RNA motifs suggests the possibility of developing derivatives with enhanced specificity for particular targets. [, ] These targeted molecules could be used to modulate gene expression, disrupt pathogenic RNA structures, or deliver therapeutic agents specifically to RNA-rich cellular compartments. [, ]
Investigating the role of phosphoinositide turnover: Neomycin's ability to inhibit phosphoinositide turnover makes it a valuable tool for further dissecting the intricate roles of this pathway in diverse cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics. [, ]
Exploring the interplay between neomycin and other antibiotics: Further research is needed to better understand the interactions between neomycin and other antibiotics, particularly in the context of multidrug therapies. [] Investigating synergistic or antagonistic effects can optimize treatment strategies and combat the growing threat of antibiotic resistance. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2